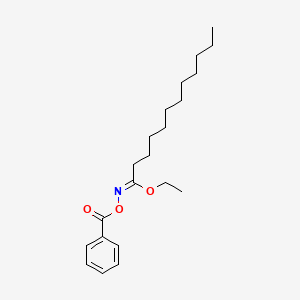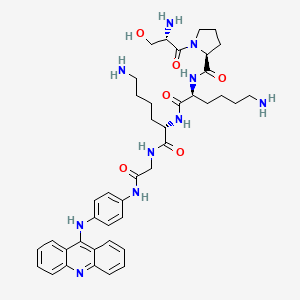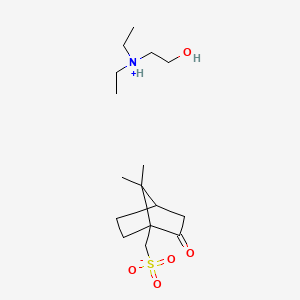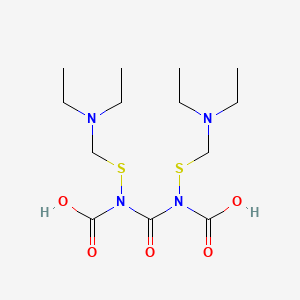
Bis(((diethylamino)methyl)thio)diimidotricarbonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID is a complex organic compound with the molecular formula C13H26N4OS4.
Métodos De Preparación
The synthesis of BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID involves multiple steps. The synthetic route typically includes the reaction of diethylamine with carbon disulfide, followed by the addition of formaldehyde and other reagents under controlled conditions. Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale production .
Análisis De Reacciones Químicas
BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Aplicaciones Científicas De Investigación
BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparación Con Compuestos Similares
BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID can be compared with other similar compounds such as:
- N,N’-(Oxomethylene)bis[(diethylamino)methylcarbamodithioic acid]
- Diethylaminomethylcarbamodithioic acid These compounds share similar structural features but differ in their reactivity and applications. BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID is unique due to its specific functional groups and the resulting chemical properties .
Propiedades
Número CAS |
84522-24-7 |
|---|---|
Fórmula molecular |
C13H26N4O5S2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[carboxy(diethylaminomethylsulfanyl)carbamoyl]-(diethylaminomethylsulfanyl)carbamic acid |
InChI |
InChI=1S/C13H26N4O5S2/c1-5-14(6-2)9-23-16(12(19)20)11(18)17(13(21)22)24-10-15(7-3)8-4/h5-10H2,1-4H3,(H,19,20)(H,21,22) |
Clave InChI |
VCAGDLSXJXLQAY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CSN(C(=O)N(C(=O)O)SCN(CC)CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
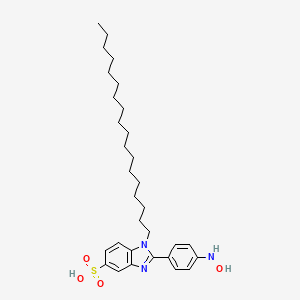
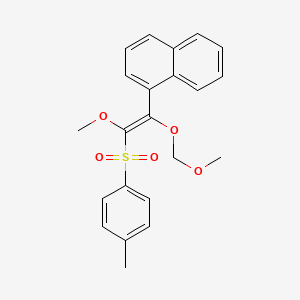
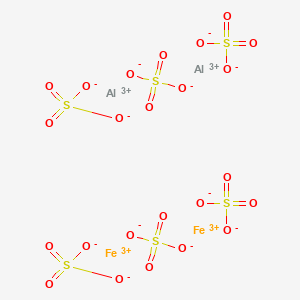
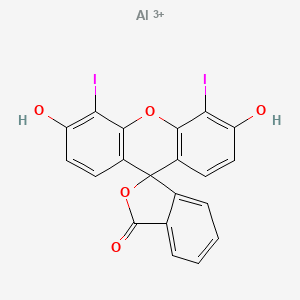
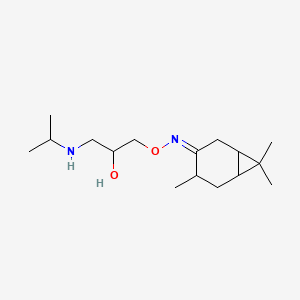
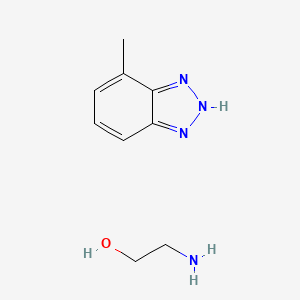

![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
